![molecular formula C8H6N2O3 B1355421 5-Nitroisoindolin-1-one CAS No. 876343-38-3](/img/structure/B1355421.png)
5-Nitroisoindolin-1-one
Overview
Description
Synthesis Analysis
A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
Molecular Structure Analysis
The isoindolin-1-one substructure is fundamental for anti-TMV activity . The methyl-pyridin-2-(1H)-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N-2 position may increase inhibitory activities .
Chemical Reactions Analysis
Isoindolin-1-ones have been synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .
Physical And Chemical Properties Analysis
5-Nitroisoindolin-1-one has a density of 1.5±0.1 g/cm3 . Its boiling point is 505.8±50.0 °C at 760 mmHg . The melting point is not available .
Scientific Research Applications
Antiviral Activities
Isoindolin-1-ones, including 5-Nitroisoindolin-1-one, have been found to exhibit significant antiviral activities . For instance, several isoindolin-1-one analogs isolated from Nicotiana tabacum showed high anti-Tobacco Mosaic Virus (anti-TMV) activities . The isoindolin-1-one substructure is fundamental for anti-TMV activity .
Anti-Rotavirus Activities
In addition to anti-TMV activities, isoindolin-1-ones also demonstrated anti-rotavirus activities . For example, one of the isoindolin-1-ones exhibited high anti-rotavirus activity with a therapeutic index (TI) value close to that of the positive control .
Antimicrobial Properties
Isoindolin-1-ones have been reported to possess antimicrobial properties . They have been widely studied for their potential use in combating various microbial infections .
Antitumor Properties
Isoindolin-1-ones also display antitumor properties . They have been found in a wide range of naturally occurring compounds with diverse biological activities and therapeutic potential for various chronic diseases .
Hypnotic Properties
Isoindolin-1-ones have been found to possess hypnotic properties . They have been studied for their potential use in the treatment of sleep disorders .
Anxiolytic and Muscle Relaxant Activities
Isoindolin-1-ones have been reported to have anxiolytic and muscle relaxant activities . They have been studied for their potential use in the treatment of anxiety disorders and muscle spasms .
Antipsychotic Properties
Isoindolin-1-ones have been found to possess antipsychotic properties . They have been studied for their potential use in the treatment of various psychiatric disorders .
Use in Organic Synthesis and Photochromic Materials
Isoindolin-1-ones have been used in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . Their unique chemical structure and reactivity make them valuable in these applications .
Safety and Hazards
Future Directions
Isoindolin-1-ones have been found in a wide range of naturally occurring compounds with diverse biological activities and therapeutic potential for various chronic diseases . They have been widely studied for several decades . The study of the structure–activity relationship is helpful for finding new anti-TMV activity inhibitors . Compound 4 exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7 . This TI value is close to that of the positive control (20.2) .
Mechanism of Action
Target of Action
5-Nitroisoindolin-1-one is a heterocyclic compound that has shown potential as an inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7 plays a crucial role in cell cycle regulation and transcription, making it a promising target for anti-cancer drugs .
Mode of Action
The compound interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
The inhibition of CDK7 affects the cell cycle, particularly the transition from G1 to S phase, and transcription regulation . This disruption can lead to cell cycle arrest and apoptosis, contributing to its potential anti-cancer effects .
Result of Action
The primary result of 5-Nitroisoindolin-1-one’s action is the potential induction of cell cycle arrest and apoptosis in cancer cells due to the inhibition of CDK7 . This could lead to a decrease in tumor growth and size .
properties
IUPAC Name |
5-nitro-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-7-2-1-6(10(12)13)3-5(7)4-9-8/h1-3H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXUANYPXDFFOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554126 | |
Record name | 5-Nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroisoindolin-1-one | |
CAS RN |
876343-38-3 | |
Record name | 5-Nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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